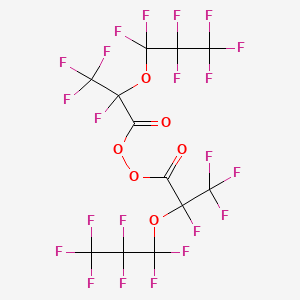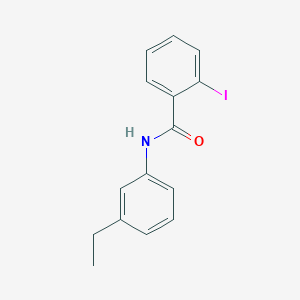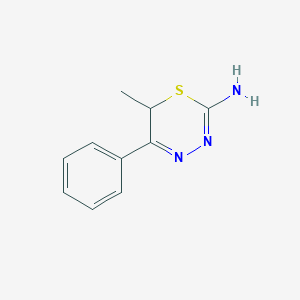methanone CAS No. 54960-20-2](/img/structure/B14625884.png)
[3-Amino-6-(dimethylamino)pyridin-2-yl](2-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(dimethylamino)pyridin-2-ylmethanone: is a complex organic compound that features a pyridine ring substituted with amino and dimethylamino groups, and a methanone group attached to a chlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the amino and dimethylamino groups are introduced through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridine ring acts as the nucleophile.
Final Assembly: The methanone group is introduced through a condensation reaction, often using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino groups can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone is used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors or receptor modulators.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its structural properties contribute to the development of materials with specific electronic or mechanical characteristics.
Mécanisme D'action
The mechanism of action of 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The amino and dimethylamino groups can form hydrogen bonds or electrostatic interactions with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-6-(methylamino)pyridin-2-ylmethanone
- 3-Amino-6-(ethylamino)pyridin-2-ylmethanone
- 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone
Uniqueness
The unique combination of amino, dimethylamino, and chlorophenyl groups in 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone provides distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
54960-20-2 |
|---|---|
Formule moléculaire |
C14H14ClN3O |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
[3-amino-6-(dimethylamino)pyridin-2-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C14H14ClN3O/c1-18(2)12-8-7-11(16)13(17-12)14(19)9-5-3-4-6-10(9)15/h3-8H,16H2,1-2H3 |
Clé InChI |
GXYNSWPTZCAAJV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=C(C=C1)N)C(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)





![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)



![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)

